Phenolphthalein-I(2)-D-glucuronide sodium salt
Description
Significance of Glucuronide Conjugates in Xenobiotic Biotransformation Research
Glucuronidation is a major Phase II metabolic pathway responsible for the detoxification and elimination of a vast array of foreign compounds (xenobiotics) and endogenous substances from the body. uef.finih.govnih.gov This process involves the enzymatic transfer of a glucuronic acid moiety from the cofactor uridine (B1682114) diphosphate-glucuronic acid (UDPGA) to a substrate, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). uef.fijove.com The resulting glucuronide conjugates are typically more water-soluble and readily excreted in urine or bile. uef.finih.gov
The study of glucuronide conjugates is crucial for several reasons:
Detoxification Assessment: It provides insights into the body's capacity to neutralize potentially harmful substances. uef.finih.gov
Pharmacokinetics: Understanding glucuronidation is essential for determining the metabolic fate and clearance rates of many drugs. nih.gov For instance, drugs like acetaminophen, morphine, and ibuprofen (B1674241) are metabolized into glucuronide conjugates before excretion. jove.com
Bioactivation: While generally a detoxification process, some glucuronide conjugates can be biologically active or even toxic, contributing to the pharmacological or toxicological effects of the parent compound. nih.govresearchgate.net
Historical Perspectives on Phenolphthalein (B1677637) and its Metabolites in Scientific Inquiry
Phenolphthalein was first synthesized in 1871 by German chemist Adolf von Baeyer. rsc.orgbritannica.com Initially recognized for its properties as a pH indicator, turning from colorless in acidic solutions to pink in basic solutions, it found widespread use in analytical chemistry. rsc.orgpatsnap.comknowde.com Its journey into biological sciences began with the discovery of its laxative properties, which led to its inclusion in over-the-counter medications for many years. britannica.comknowde.com
The study of phenolphthalein's fate in the body led to the identification of its major metabolite, phenolphthalein glucuronide. nih.gov Research in the mid-20th century began to elucidate the metabolic pathways of phenolphthalein, with studies in rabbits being instrumental in isolating and characterizing its glucuronide conjugate from urine. cymitquimica.comchemicalbook.com These early investigations laid the groundwork for using phenolphthalein and its glucuronide as tools to study enterohepatic circulation and biliary excretion.
Overview of Phenolphthalein Glucuronide (Sodium) as a Model Compound in Metabolic Studies
Phenolphthalein glucuronide has emerged as a valuable model compound in various metabolic studies. Its primary utility stems from its role as a substrate for the enzyme β-glucuronidase. cymitquimica.commedchemexpress.comspectrumchemical.com This enzyme can hydrolyze the glucuronide conjugate back to phenolphthalein, a reaction that is easily detectable due to the distinct color change of phenolphthalein at alkaline pH.
This property makes phenolphthalein glucuronide an excellent tool for:
Enzyme Assays: It is widely used to determine the activity of β-glucuronidase in various biological samples. medchemexpress.comnih.gov
Enterohepatic Circulation Studies: The cycle of glucuronidation in the liver, excretion into the bile, hydrolysis by gut bacteria, and reabsorption of the parent compound can be effectively studied using phenolphthalein and its glucuronide. researchgate.net
Drug Metabolism Research: It serves as a model substrate to investigate the processes of glucuronidation and the factors that may influence it. knowde.com
The sodium salt of phenolphthalein glucuronide is often used in research due to its enhanced water solubility compared to the free acid form. chemsynlab.com
Interactive Data Table: Properties of Phenolphthalein Glucuronide (Sodium)
| Property | Value | Source |
| Chemical Formula | C₂₀H₁₇NaO₁₀ | chemsynlab.com |
| Molecular Weight | 456.33 g/mol | chemsynlab.com |
| Appearance | White to off-white powder | chemsynlab.com |
| Solubility | Soluble in water | chemsynlab.com |
| Primary Application | Substrate for β-glucuronidase | cymitquimica.commedchemexpress.comspectrumchemical.com |
Interactive Data Table: Key Research Findings on Phenolphthalein Metabolism
| Finding | Organism/System | Significance | Source |
| Major Metabolite | Rats and Mice | Phenolphthalein glucuronide is the major metabolite of phenolphthalein. | nih.gov |
| Excretion Pathway | Rats | Primarily excreted in feces (>90%). | nih.gov |
| Excretion Pathway | Mice | 30-40% of the administered dose is excreted in the urine. | nih.gov |
| Biliary Elimination | Rats | Extensive biliary elimination of phenolphthalein glucuronide was observed. | nih.gov |
| Analytical Method | Rat Plasma | An isocratic-HPLC method was developed for the simultaneous determination of phenolphthalein and phenolphthalein glucuronide. | researchgate.net |
Structure
3D Structure of Parent
Properties
CAS No. |
6820-54-8 |
|---|---|
Molecular Formula |
C26H21NaO10 |
Molecular Weight |
516.4 g/mol |
IUPAC Name |
sodium (3R,4R,5S)-3,4,5-trihydroxy-6-[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenoxy]oxane-2-carboxylate |
InChI |
InChI=1S/C26H22O10.Na/c27-15-9-5-13(6-10-15)26(18-4-2-1-3-17(18)24(33)36-26)14-7-11-16(12-8-14)34-25-21(30)19(28)20(29)22(35-25)23(31)32;/h1-12,19-22,25,27-30H,(H,31,32);/q;+1/p-1/t19-,20-,21+,22?,25?,26?;/m1./s1 |
InChI Key |
GBLJULUMBNYFAK-QSWOTDOPSA-M |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)O)C4=CC=C(C=C4)OC5[C@H]([C@@H]([C@H](C(O5)C(=O)[O-])O)O)O.[Na+] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)O)C4=CC=C(C=C4)OC5C(C(C(C(O5)C(=O)[O-])O)O)O.[Na+] |
Related CAS |
15265-26-6 (Parent) |
Origin of Product |
United States |
Synthesis and Biosynthesis of Phenolphthalein Glucuronide Sodium
Chemical Synthesis Methodologies for Phenolphthalein (B1677637) Glucuronide
The chemical synthesis of phenolphthalein glucuronide is a multi-step process that involves the chemical coupling of phenolphthalein with a glucuronic acid derivative, followed by the formation of the sodium salt to enhance water solubility.
The core of the synthesis is the formation of a glycosidic bond between one of the phenolic hydroxyl groups of phenolphthalein and the anomeric carbon of glucuronic acid. This conjugation is a type of O-glycosylation. rsc.org In a typical laboratory synthesis, a protected form of glucuronic acid is used to prevent unwanted side reactions. The process generally involves:
Protection: The hydroxyl and carboxylic acid groups on the glucuronic acid donor molecule are protected with chemical groups (e.g., acetyl, benzyl) to ensure that only the desired anomeric hydroxyl group reacts. A common starting material is a glucuronic acid derivative where the C1 position is activated, for instance as a bromide or trichloroacetimidate.
Coupling Reaction: The protected glucuronic acid donor is reacted with phenolphthalein in the presence of a promoter or catalyst (e.g., a Lewis acid like silver triflate or trimethylsilyl (B98337) trifluoromethanesulfonate). This reaction creates the O-glycosidic linkage between the phenolphthalein and the sugar. The synthesis of phenolphthalein itself involves the reaction of two equivalents of phenol (B47542) with one equivalent of phthalic anhydride (B1165640) in the presence of an acid catalyst. ntu.edu.tw
Deprotection: After the successful coupling, the protecting groups are removed from the glucuronic acid moiety to yield the final phenolphthalein glucuronide molecule. rsc.org
The resulting compound, phenolphthalein β-D-glucuronide, is a substrate for the enzyme β-glucuronidase. calpaclab.comlabdepotinc.com
Phenolphthalein glucuronide contains a carboxylic acid group which is part of the glucuronic acid structure. nih.gov This acidic group can be readily converted into a salt to improve its physical properties, particularly its solubility in aqueous solutions. chemsynlab.com The sodium salt is typically prepared by reacting the phenolphthalein glucuronide with a sodium-containing base, such as sodium hydroxide (B78521) or sodium bicarbonate. The base deprotonates the carboxylic acid, forming a carboxylate anion, with the sodium ion acting as the counter-ion. ntu.edu.tw The resulting phenolphthalein glucuronide sodium salt is a white, water-soluble powder. chemsynlab.com
| Property | Value | Source |
| Chemical Formula | C₂₆H₂₁O₁₀Na | |
| Molecular Weight | 516.43 g/mol | |
| Form | Powder | chemsynlab.com |
| Solubility | Soluble in water | chemsynlab.com |
| Storage Temperature | -20°C | labdepotinc.com |
Enzymatic Biotransformation Pathways
In biological systems, particularly in mammals, phenolphthalein undergoes phase II metabolism, with glucuronidation being the primary pathway. nih.govlongdom.org This biotransformation process is an enzymatic reaction that converts lipophilic compounds like phenolphthalein into more water-soluble, excretable metabolites. nih.govwikipedia.org
The enzymatic conjugation of glucuronic acid to substrates is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs, EC 2.4.1.17). wikipedia.orgresearchgate.net These enzymes are responsible for the glucuronidation of a vast array of compounds, including drugs, toxins, and endogenous substances like bilirubin (B190676) and steroid hormones. wikipedia.orgnih.gov
Phenolphthalein, which contains phenolic hydroxyl groups, is a suitable substrate for UGT enzymes. rsc.org The UGT enzyme catalyzes the transfer of a glucuronic acid molecule from an activated cofactor to one of the hydroxyl groups on the phenolphthalein molecule, forming phenolphthalein glucuronide. wikipedia.orgnih.gov This reaction is the major metabolic fate of phenolphthalein in rats and mice, leading to the formation of phenolphthalein glucuronide as the primary metabolite found in bile and feces. nih.gov The human UGT superfamily has multiple isoforms, with the UGT1A and UGT2B subfamilies being the most important for drug metabolism. nih.govnih.gov
| Enzyme Superfamily | Function | Key Subfamilies |
| UDP-Glucuronosyltransferase (UGT) | Catalyzes the transfer of glucuronic acid to a substrate. | UGT1A, UGT2B |
The UGT-catalyzed reaction is dependent on a specific high-energy cofactor: uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) . wikipedia.orgrsc.orgnih.gov UDPGA serves as the activated donor of the glucuronic acid moiety. researchgate.net The UGT enzyme binds both the substrate (phenolphthalein) and the UDPGA cofactor at its active site. rsc.org The enzyme's C-terminal domain is responsible for binding the UDPGA cofactor, while the N-terminal domain binds the substrate. rsc.org
The biosynthesis of UDPGA itself is an enzymatic process, catalyzed by UDP-glucose 6-dehydrogenase, which uses UDP-glucose and the cofactor NAD⁺. rsc.org The availability of UDPGA within the cell can be a rate-limiting factor for glucuronidation reactions. researchgate.net The product of the glucuronidation reaction, UDP, can act as a competitive inhibitor for the binding of UDPGA to the enzyme. xenotech.comyoutube.com
UGT enzymes are membrane-bound proteins. researchgate.netrsc.org In research models using animal tissues, such as rat liver homogenates, the primary subcellular location of UGTs is the membrane of the endoplasmic reticulum (ER) . researchgate.netresearchgate.net When cells are fractionated using differential centrifugation, the bulk of UGT activity is recovered in the microsomal fraction, which is composed of vesicles formed from the ER membrane. researchgate.netkarger.com
The active site of the UGT enzyme is located within the lumen of the endoplasmic reticulum. rsc.orgresearchgate.net This localization means that the substrate must cross the ER membrane to reach the active site, and the resulting glucuronide conjugate must be transported out of the lumen for subsequent excretion from the cell. researchgate.net While the liver is the main organ for glucuronidation due to its high concentration of UGTs, these enzymes are also present in many other tissues, including the intestine, kidneys, brain, and skin, contributing to first-pass metabolism and local detoxification. researchgate.netwikipedia.orgnih.gov
Metabolism and Biotransformation Dynamics of Phenolphthalein Glucuronide Sodium
Phase II Metabolic Conjugation Pathways
Phase II metabolism involves the conjugation of foreign compounds with endogenous molecules to render them more hydrophilic. youtube.com For phenolphthalein (B1677637), glucuronidation is a critical pathway in its metabolic fate. tandfonline.com
Glucuronidation is a major Phase II metabolic process where the enzyme UDP-glucuronosyltransferase (UGT) transfers a glucuronic acid moiety from the high-energy donor, uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA), to a substrate. nih.govwikipedia.orgcriver.com This process occurs mainly in the liver and results in the formation of glucuronides, which are more polar and water-soluble than the original compound, facilitating their elimination through urine or bile. nih.govwikipedia.org For many xenobiotics, glucuronidation is the principal detoxification and clearance mechanism. nih.govspringernature.com The UGT enzymes are located on the luminal side of the endoplasmic reticulum and are categorized into families, with the UGT1 and UGT2 families being the most important for drug metabolism. criver.comwashington.edu Phenolphthalein serves as a substrate for these enzymes, undergoing conjugation at its hydroxyl groups. nih.govresearchgate.net
Following administration, phenolphthalein is extensively metabolized into its glucuronide conjugate. tandfonline.comnih.gov Studies in rats have demonstrated that after parenteral injection, a very high percentage of the administered phenolphthalein is eliminated in the bile, predominantly as phenolphthalein glucuronide. tandfonline.comnih.gov In one study, biliary elimination of radiolabeled phenolphthalein reached 90% within three hours, almost entirely in the form of its glucuronide conjugate. nih.gov This identifies phenolphthalein glucuronide not just as a metabolite, but as the principal metabolite formed during the initial phase of elimination. nih.govresearchgate.net Its formation is a prerequisite for the significant biliary excretion and subsequent enterohepatic recirculation that characterizes the compound's disposition. tandfonline.comnih.gov
Table 1: Biliary Elimination of Phenolphthalein in Rats
| Compound | Time Post-Administration | % of Dose Excreted in Bile | Primary Metabolite Form | Source |
|---|---|---|---|---|
| [3H]Phenolphthalein | 3 hours | 90% | Glucuronide | nih.gov |
Enzymatic Deconjugation by β-Glucuronidase
The journey of phenolphthalein glucuronide does not end with its excretion into the bile. In the intestinal lumen, it becomes a substrate for enzymatic hydrolysis, a critical step that reverses the detoxification process.
β-glucuronidase is a hydrolase enzyme that catalyzes the cleavage of the β-D-glucuronic acid residue from the aglycone (in this case, phenolphthalein). covachem.comnih.gov This deconjugation reaction is essentially the reverse of the Phase II metabolism that occurred in the liver. nih.gov The catalytic mechanism involves a retaining mechanism where a catalytic glutamic acid residue protonates the glycosidic oxygen of the glucuronide, leading to the release of the aglycone through a transition state. nih.gov The result is the regeneration of the parent phenolphthalein and the release of D-glucuronic acid. nih.govsigmaaldrich.com This enzymatic action is crucial, as the polar glucuronide conjugate cannot be readily reabsorbed across the intestinal wall, while the regenerated, more lipophilic parent compound can. tandfonline.com
β-glucuronidase is widely distributed in nature and can be found in both mammalian tissues and microorganisms. nih.govnih.gov
Mammalian β-Glucuronidase: In mammals, this enzyme is primarily located within the lysosomes of cells in various tissues, including the liver, kidney, and spleen. nih.govnih.govresearchgate.net It plays a role in the degradation of glycosaminoglycans. researchgate.net While present, its primary role in drug disposition is often considered in the context of local tissue deconjugation rather than intestinal processing. nih.gov
Bacterial β-Glucuronidase: A significant source of β-glucuronidase activity relevant to drug metabolism is the gut microbiota. nih.govresearchgate.net Bacteria residing in the intestinal tract, such as Escherichia coli and various species from phyla like Firmicutes and Bacteroidetes, produce a vast array of β-glucuronidase enzymes (gmGUS). nih.govacs.org These microbial enzymes are secreted into the gut lumen, where they encounter and hydrolyze glucuronide conjugates excreted in the bile. tandfonline.comnih.gov Bacterial β-glucuronidase from E. coli is a common tool in research and diagnostics for the enzymatic hydrolysis of glucuronides in biological fluids like urine. sigmaaldrich.comsigmaaldrich.com It is characterized by high hydrolytic activity over a pH range of 6-7. sigmaaldrich.com
Table 2: Characteristics of β-Glucuronidase from Different Sources
| Source | Typical Location | Primary Role in Organism | Relevance to Phenolphthalein Metabolism | Source |
|---|---|---|---|---|
| Mammalian | Lysosomes of various tissues (liver, kidney) | Degradation of glycosaminoglycans | Local tissue deconjugation | nih.govnih.gov |
| Bacterial (e.g., E. coli) | Gut lumen (secreted by microbiota) | Metabolism of various compounds | Deconjugation of biliary-excreted phenolphthalein glucuronide, enabling reabsorption | tandfonline.comnih.gov |
Enterohepatic Recirculation Mechanisms
Enterohepatic recirculation is a physiological process where compounds excreted in the bile are reabsorbed from the intestine and returned to the liver via the portal circulation. umn.eduresearchgate.net Phenolphthalein is a classic model compound for studying this phenomenon due to the extensive recycling it undergoes. tandfonline.comnih.gov
The mechanism for phenolphthalein is as follows:
Hepatic Conjugation: Phenolphthalein is taken up by the liver and conjugated to phenolphthalein glucuronide. tandfonline.com
Biliary Excretion: The polar phenolphthalein glucuronide is actively transported into the bile and subsequently released into the duodenum. nih.govresearchgate.net
Intestinal Hydrolysis: In the gut lumen, bacterial β-glucuronidase hydrolyzes phenolphthalein glucuronide back to the parent phenolphthalein. tandfonline.comnih.gov The importance of this step is demonstrated by studies where pretreatment with antibiotics to suppress gut microflora dramatically reduced the extent of recirculation. nih.gov For phenolphthalein, recirculation was reduced from 85% to 22% in rats treated with antibiotics. nih.gov
Intestinal Reabsorption: The now lipophilic phenolphthalein is reabsorbed from the intestine into the portal vein. tandfonline.comresearchgate.net
Return to Liver: The reabsorbed phenolphthalein returns to the liver, where it can be re-conjugated and re-excreted into the bile, continuing the cycle. umn.edu
This recycling process significantly prolongs the residence time and apparent half-life of phenolphthalein in the body. nih.govresearchgate.net Pharmacokinetic models have been developed to describe this process, incorporating the lag time required for the hydrolysis of the glucuronide in the intestine before reabsorption can occur. nih.gov
Table 3: Impact of Antibiotic Treatment on Enterohepatic Recirculation in Rats (24h)
| Compound Conjugate | % Recirculation (Control) | % Recirculation (Antibiotic Pretreatment) | Source |
|---|---|---|---|
| Phenolphthalein glucuronide | 85% | 22% | nih.gov |
Role of Intestinal Bacterial β-Glucuronidase in Aglycone Liberation
Phenolphthalein glucuronide, a water-soluble metabolite formed in the liver, is excreted into the gastrointestinal tract via bile. nih.govnih.gov In this form, it is not readily absorbed. nih.gov The key to the reabsorption of the parent compound, phenolphthalein, lies in the enzymatic activity of β-glucuronidase, which is abundantly present in the intestinal microflora. nih.govnih.gov This enzyme catalyzes the hydrolysis of the glucuronide conjugate, liberating the pharmacologically active aglycone, phenolphthalein. nih.gov
The activity of bacterial β-glucuronidase is not uniform throughout the gastrointestinal tract. Research has shown that in various animal models, including mice and rats, the β-glucuronidase activity is significantly higher in the cecum compared to the small intestine, by as much as 50 to 200-fold. nih.gov This regional difference in enzyme activity implies that the primary site for the deconjugation of phenolphthalein glucuronide and subsequent reabsorption of phenolphthalein is the lower intestine. The liberated phenolphthalein can then be reabsorbed into the systemic circulation, a process that prolongs its presence in the body. nih.gov
Factors Influencing Enterohepatic Cycling in Preclinical Models
The enterohepatic circulation of phenolphthalein is a critical determinant of its long biological half-life. This recycling process involves the hepatic glucuronidation of phenolphthalein, biliary excretion of the resulting phenolphthalein glucuronide, intestinal hydrolysis by bacterial β-glucuronidase, and reabsorption of the parent phenolphthalein. nih.govnih.gov Several factors can influence the efficiency of this cycle in preclinical models, primarily in rats.
The rate of biliary excretion of phenolphthalein glucuronide is a key factor. Studies in rats have demonstrated that after administration, phenolphthalein is extensively metabolized to its glucuronide conjugate, which is then found in the bile, indicating an active enterohepatic circulation. nih.gov Furthermore, the composition and activity of the gut microbiota play a crucial role. Variations in the levels and types of bacteria possessing β-glucuronidase activity can directly impact the rate and extent of phenolphthalein glucuronide hydrolysis, thereby affecting the amount of phenolphthalein available for reabsorption.
Interspecies and In Vitro/In Vivo Metabolic Comparisons
The metabolism of phenolphthalein glucuronide exhibits notable differences across various species and between sexes, and the correlation between laboratory findings and observations in living organisms is a key area of research.
Comparative Metabolism of Phenolphthalein Glucuronide Across Research Species (e.g., Rodents, Aquatic Species)
Significant interspecies differences have been observed in the intestinal hydrolysis of phenolphthalein glucuronide. A comparative study in mice, rats, and rabbits revealed species- and substrate-specific differences in the capacity of the cecal microbiota to hydrolyze glucuronide conjugates. nih.gov While there was a similarity in the ability of gut cultures from the small intestine of these species to hydrolyze phenolphthalein glucuronide, the rabbit cecal microbiota showed a significantly lower capacity to hydrolyze it compared to both rats and mice. nih.gov
Table 1: Comparative Intestinal Hydrolysis of Phenolphthalein Glucuronide in Rodents
| Species | Intestinal Region | Relative β-Glucuronidase Activity | Key Finding |
| Mouse | Cecum | High | High capacity for hydrolysis. nih.gov |
| Rat | Cecum | High | High capacity for hydrolysis. nih.gov |
| Rabbit | Cecum | Significantly Lower | Lower capacity for hydrolysis compared to mouse and rat. nih.gov |
This table provides a qualitative comparison based on the cited research.
Information on the metabolism of phenolphthalein glucuronide in aquatic species is limited. However, studies on other phenolic compounds in fish, such as phenol (B47542) itself, demonstrate that fish possess the necessary enzymatic machinery, including UDP-glucuronosyltransferases (UGTs), for glucuronidation. This suggests that aquatic species would likely be able to metabolize phenolphthalein to its glucuronide conjugate. The subsequent fate of this conjugate in the aquatic environment and within the fish would depend on factors such as the presence of β-glucuronidase-producing bacteria in their gut.
Gender-Specific Metabolic Differences in Animal Models
Gender can be a significant factor influencing drug metabolism, including glucuronidation. In rats, gender-dependent differences in the rates of glucuronidation of various xenobiotics have been documented. For instance, studies on p-nitrophenol have shown that the activity of native UDP-glucuronosyltransferase is higher in liver microsomes from male rats compared to females. nih.gov This is attributed to both a greater amount of the enzyme and a different functional state in males. nih.gov
Correlation of In Vitro Biotransformation Data with In Vivo Observations
Establishing a correlation between in vitro biotransformation data and in vivo observations is crucial for predicting a compound's behavior in a whole organism. For phenolphthalein glucuronide, in vitro studies using rat liver microsomes have been instrumental in understanding its transport across the endoplasmic reticulum membrane, a key step in its formation and subsequent biliary excretion. nih.gov
In vivo studies in rats have confirmed that after administration of phenolphthalein, the glucuronide conjugate is the major form found in bile, supporting the significance of the glucuronidation pathway observed in vitro. nih.govnih.gov Furthermore, perfusion studies in the rat ileum and colon have shown that phenolphthalein glucuronide itself is poorly absorbed, with almost complete recovery of the infused compound. nih.gov This aligns with the in vivo observation that hydrolysis of the glucuronide by gut bacteria is a prerequisite for the reabsorption of the active phenolphthalein. nih.gov The long apparent half-life of phenolphthalein observed in vivo is a direct consequence of this enterohepatic recirculation, a phenomenon that can be mechanistically understood by combining in vitro metabolic data with in vivo pharmacokinetic studies. nih.gov While a direct quantitative correlation model for phenolphthalein glucuronide is not extensively documented, the qualitative and mechanistic links between the in vitro and in vivo data are well-established.
Analytical Methodologies for Phenolphthalein Glucuronide Sodium in Research
Spectrophotometric Quantification Techniques
Spectrophotometric methods for phenolphthalein (B1677637) glucuronide are predicated on the enzymatic release of phenolphthalein, which functions as a pH indicator, allowing for colorimetric measurement.
Principles of Colorimetric Detection of Phenolphthalein Release
The quantification of phenolphthalein glucuronide via spectrophotometry is an indirect method that relies on the enzymatic activity of β-glucuronidase. medchemexpress.comcalpaclab.com The core principle involves the hydrolysis of the glucuronide conjugate, which is colorless, to release the aglycone, phenolphthalein. sigmaaldrich.com
The enzymatic reaction can be summarized as follows: Phenolphthalein Glucuronide + H₂O --(β-Glucuronidase)--> D-Glucuronic Acid + Phenolphthalein sigmaaldrich.com
Phenolphthalein is a well-known acid-base indicator. In acidic or neutral solutions, its lactone form is colorless. However, upon alkalinization of the medium (typically to a pH above 8.2), the molecule undergoes a structural rearrangement to its quinonoid form, which exhibits a vibrant pink or fuchsia color. researchgate.netjuniperpublishers.com The intensity of this color is directly proportional to the concentration of the released phenolphthalein, which in turn corresponds to the initial amount of phenolphthalein glucuronide or the activity of the β-glucuronidase enzyme. nih.gov The absorbance of the colored solution is then measured using a spectrophotometer, typically at a wavelength of around 540-550 nm, to quantify the analyte. sigmaaldrich.com
Optimization of pH and Reaction Conditions for Spectrophotometric Assays
The accuracy and sensitivity of spectrophotometric assays for phenolphthalein glucuronide are highly dependent on the careful optimization of several reaction parameters.
pH: This is a critical factor as both the enzymatic cleavage and the final color development are pH-dependent. The β-glucuronidase enzyme has an optimal pH for its activity, which is often acidic. For instance, enzymes from Helix pomatia and bovine liver function optimally at a pH of 5.0. sigmaaldrich.com In contrast, the colorimetric detection of phenolphthalein requires a highly alkaline environment. Therefore, the assay is typically performed in two steps: first, an incubation step at the optimal acidic pH for the enzyme, followed by the addition of a high-pH buffer (e.g., glycine (B1666218) buffer at pH 10.4) to stop the enzymatic reaction and induce the color change for measurement. sigmaaldrich.com The selection of the correct pH is crucial, as studies have shown that the optimal pH can vary depending on the enzyme source and the specific substrate. nih.govnih.gov
Temperature: Enzymatic reactions are sensitive to temperature. The standard temperature for β-glucuronidase assays is often set at 37°C to mimic physiological conditions and ensure optimal enzyme activity. sigmaaldrich.com
Buffer System: The choice of buffer is important to maintain the desired pH throughout the enzymatic incubation. Sodium acetate (B1210297) buffer is commonly used for the acidic incubation step, while a glycine buffer is often employed for the final alkalinization. sigmaaldrich.comnih.gov
Substrate and Enzyme Concentration: The concentrations of both the phenolphthalein glucuronide substrate and the β-glucuronidase enzyme must be carefully controlled to ensure that the reaction rate is linear over the measurement period and falls within the detection limits of the spectrophotometer. researchgate.net
Reaction Time: The incubation time is optimized to allow for sufficient product formation without reaching substrate saturation, ensuring a reliable correlation between enzyme activity and phenolphthalein release.
The table below summarizes typical reaction conditions for the spectrophotometric assay of β-glucuronidase using phenolphthalein glucuronide.
| Parameter | Condition | Purpose |
| Enzymatic Reaction pH | 5.0 (Sodium Acetate Buffer) | Optimal activity for β-glucuronidase sigmaaldrich.com |
| Color Development pH | 10.4 (Glycine Buffer) | Induce color change in phenolphthalein sigmaaldrich.com |
| Temperature | 37°C | Optimal enzyme performance sigmaaldrich.com |
| Wavelength (λmax) | 540 nm | Maximum absorbance of pink phenolphthalein sigmaaldrich.com |
Chromatographic Separation and Detection Methods
Chromatographic techniques provide high specificity and sensitivity, allowing for the direct separation and quantification of phenolphthalein glucuronide from its parent compound and other metabolites.
High-Performance Liquid Chromatography (HPLC) for Metabolite Profiling
High-Performance Liquid Chromatography (HPLC) is a robust technique for the separation, identification, and quantification of phenolphthalein glucuronide in complex biological matrices like plasma. tandfonline.comresearchgate.net Reversed-phase HPLC is commonly employed, where the polar glucuronide metabolite elutes earlier than the less polar parent compound, phenolphthalein.
Research has described isocratic HPLC methods that effectively separate phenolphthalein and its glucuronide metabolite. researchgate.nettandfonline.com These methods typically utilize a C18 reversed-phase column and a mobile phase consisting of a mixture of organic solvents (like methanol (B129727) and acetonitrile) and an aqueous buffer (such as a phosphate (B84403) buffer) to control the pH. tandfonline.comresearchgate.net UV detection is commonly set at 230 nm, a wavelength where both phenolphthalein and its glucuronide show absorbance. tandfonline.com The use of an internal standard, such as bromocresol purple, is often incorporated to improve the accuracy and precision of the quantification. researchgate.net
The table below outlines a representative set of HPLC conditions for this analysis.
| Parameter | Condition | Reference |
| Column | Reversed-phase C18, 3 μm, 50 × 4.6 mm | researchgate.net |
| Mobile Phase | Methanol-Acetonitrile-50 mM Phosphate Buffer (pH 7.6) (35:10:55, v/v/v) | tandfonline.com |
| Flow Rate | 1.0 mL/min | tandfonline.com |
| Detection | UV at 230 nm | researchgate.net |
| Internal Standard | Bromocresol Purple | tandfonline.com |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Structural Confirmation and Quantification
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is considered a gold standard for the analysis of drug metabolites, including phenolphthalein glucuronide. researchgate.netnih.gov This technique offers unparalleled sensitivity and selectivity, allowing for the direct measurement of the intact glucuronide conjugate, often without the need for enzymatic hydrolysis. scispace.com
The direct approach avoids potential inaccuracies associated with incomplete enzymatic cleavage. scispace.com LC-MS/MS is particularly valuable for structural confirmation, as the mass spectrometer can provide molecular weight information and fragmentation patterns unique to the phenolphthalein glucuronide molecule. researchgate.net While challenges such as ionization suppression and in-source fragmentation can occur with glucuronide molecules, modern instruments and optimized methods can overcome these issues. nih.gov For phenolphthalein itself, LC-MS/MS has been shown to be a highly sensitive and accurate method for detection and quantification at trace levels, with detection limits reported in the picogram-per-liter range. researchgate.netnih.gov The development of LC-MS/MS methods for psychoactive drug glucuronides in urine has demonstrated good linearity (r² > 0.998) and precision. nih.gov
Capillary Electrophoresis with Fluorescence Detection
Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates molecules based on their charge-to-size ratio in a narrow capillary under the influence of an electric field. nih.gov When coupled with a highly sensitive detection method like Laser-Induced Fluorescence (LIF), it becomes a powerful tool for analyzing biomolecules. americanlaboratory.comnih.gov
Phenolphthalein glucuronide serves as a substrate in assays designed to quantify β-glucuronidase activity using CE with fluorescence detection. medchemexpress.com Although phenolphthalein is not natively fluorescent, the assay can be designed to measure the product of a reaction that involves a fluorescent label. The CE-LIF method offers advantages such as rapid analysis times, low sample and reagent consumption, and extremely high sensitivity, capable of detecting analytes at attomole or even zeptomole levels. nih.govspringernature.com The technique has been successfully applied to detect phenolphthalein in slimming supplements using micellar electrokinetic chromatography (MEKC), a mode of CE. nih.gov
Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy for Characterization
The definitive characterization of phenolphthalein glucuronide's chemical structure relies heavily on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. These methods are indispensable for confirming the identity, purity, and structural integrity of the synthesized compound.
NMR spectroscopy, including both proton (¹H-NMR) and carbon-13 (¹³C-NMR), provides detailed information about the molecular framework. It is used to confirm the successful conjugation of the glucuronic acid moiety to the phenolphthalein aglycone. Specific applications of NMR in the characterization of glucuronides include identifying positional isomers and anomers. nih.gov For phenolphthalein glucuronide, ¹H-NMR spectra would allow for the identification of signals corresponding to the protons on the glucuronic acid ring and the aromatic protons of the phenolphthalein structure. The chemical shifts and spin-spin coupling patterns are unique and can definitively establish the covalent linkage and stereochemistry at the anomeric center (the α and β anomers). nih.gov Two-dimensional NMR experiments like COSY and HMBC can further elucidate the connectivity between different parts of the molecule. mdpi.com
Infrared (IR) spectroscopy complements NMR by identifying the functional groups present in the molecule. The IR spectrum of phenolphthalein glucuronide would exhibit characteristic absorption bands corresponding to hydroxyl (-OH), carboxylic acid (-COOH), ester, and ether linkages from the glucuronide portion, as well as the lactone carbonyl (C=O) and aromatic rings of the phenolphthalein core. nist.gov This provides a qualitative fingerprint of the compound, confirming the presence of key structural components.
Table 1: Chemical Identifiers for Phenolphthalein Glucuronide
| Identifier | Value |
|---|---|
| IUPAC Name | (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenoxy]oxane-2-carboxylic acid nih.gov |
| Molecular Formula | C₂₆H₂₂O₁₀ nih.govsigmaaldrich.com |
| Molecular Weight | 494.45 g/mol sigmaaldrich.com |
| CAS Number | 15265-26-6 nih.govsigmaaldrich.com |
| SMILES | C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)O)C4=CC=C(C=C4)O[C@H]5C@@HC(=O)O)O)O)O nih.gov |
Radiotracer Techniques and Imaging Probes
Phenolphthalein glucuronide and its derivatives serve as powerful tools in the development of radiotracers and imaging probes, particularly for detecting the activity of the enzyme β-glucuronidase (βG). This enzyme is a significant biomarker in various pathological conditions, including cancer. nih.gov
The synthesis of radiolabeled probes is a critical first step for in vivo imaging studies like Positron Emission Tomography (PET). moravek.com For phenolphthalein glucuronide, this has been achieved by incorporating positron-emitting or gamma-emitting isotopes. A common strategy involves the radioiodination of the phenolphthalein glucuronide (PTH-G) molecule. nih.govresearchgate.net
Specifically, research has focused on labeling phenolphthalein glucuronide with Iodine-124 (¹²⁴I) for PET imaging or Iodine-131 (¹³¹I) for biodistribution studies. nih.govtmu.edu.tw The synthesis strategy ensures that the radiolabel is attached to the phenolphthalein part of the molecule, not the glucuronide sugar. This is crucial because the imaging principle relies on the cleavage of the glucuronide moiety by the target enzyme, β-glucuronidase. Once cleaved, the resulting radiolabeled phenolphthalein molecule is trapped at the site of enzyme activity. nih.gov Other related probes have also been developed, such as a ¹²⁴I-tyramine-conjugated difluoromethylphenol beta-glucuronide probe (¹²⁴I-TrapG), which operates on a similar principle of being activated by βG for subsequent imaging. nih.gov
PET imaging using radiolabeled phenolphthalein glucuronide probes has been successfully employed to visualize and quantify β-glucuronidase activity in living animal models. rsna.org The fundamental principle involves the enzymatic conversion of the hydrophilic, water-soluble ¹²⁴I-phenolphthalein-glucuronide (¹²⁴I-PTH-G) probe into a hydrophobic ¹²⁴I-phenolphthalein molecule. nih.govrsna.org This conversion happens specifically in tissues with high βG activity, such as certain tumors. The resulting hydrophobic molecule is retained or trapped within the cells, leading to a localized accumulation of radioactivity that can be detected by a PET scanner. nih.gov
In preclinical studies, mice bearing two types of tumors—one with high expression of β-glucuronidase (CT26/βG) and a control tumor with low expression (CT26)—were injected with the ¹²⁴I-PTH-G probe. nih.govtmu.edu.tw The micro-PET images showed significantly higher radioactive signals in the βG-expressing tumors compared to the control tumors, demonstrating the probe's specificity. nih.govtmu.edu.tw
Table 2: In Vivo PET Imaging Signal Enhancement in Tumors
| Time After Probe Injection | Fold Increase in Radioactivity (CT26/βG vs. CT26 Tumor) | Reference |
|---|---|---|
| 1 Hour | 3.6 | nih.govtmu.edu.tw |
| 3 Hours | 3.4 | nih.govtmu.edu.tw |
| 20 Hours | 3.3 | nih.govtmu.edu.tw |
Data from studies using the ¹²⁴I-PTH-G probe.
Biodistribution studies using a related probe, ¹³¹I-TrapG, confirmed that the highest accumulation of the radiotracer occurred in the target tumor. aacrjournals.org However, notable radioactivity was also found in excretory organs like the liver, gallbladder, and intestines, which is attributed to the biliary excretion pathway of the probe. aacrjournals.org
Table 3: Biodistribution of ¹³¹I-TrapG Probe in Mice (40 hours post-injection)
| Organ/Tissue | Mean Radioactivity (% Injected Dose/gram) | Reference |
|---|---|---|
| βG-Expressing Tumor (CT26/mβG) | ~4.5 | aacrjournals.org |
| Control Tumor (CT26) | ~0.5 | aacrjournals.org |
| Liver | ~1.0 | aacrjournals.org |
| Intestine | ~1.5 | aacrjournals.org |
| Blood | ~0.2 | aacrjournals.org |
| Muscle | ~0.1 | aacrjournals.org |
In addition to radiotracers, fluorescent probes based on a similar glucuronide-cleavage mechanism have been developed for the detection of β-glucuronidase activity. nih.gov These probes are typically non-fluorescent or weakly fluorescent in their conjugated glucuronide form. Upon enzymatic hydrolysis by βG, a highly fluorescent compound is released, generating a detectable signal. nih.govgoryochemical.com
This approach is valuable for both in vitro cell-based assays and in vivo optical imaging. For example, Fluorescein di-β-D-glucuronide (FDGlcU) is a non-fluorescent probe that, after cleavage by βG, releases fluorescein, which has a strong fluorescent signal. nih.govnih.gov This probe has been used to non-invasively image intestinal bacterial βG activity in mice. nih.govnih.gov In these studies, the maximum fluorescence signal in the intestine was observed approximately 3 hours after administration of FDGlcU. nih.gov Other probes, such as TokyoGreen®–βGlcU(Na), operate on the same principle, where hydrolysis by β-glucuronidase generates a bright green fluorescent substance. goryochemical.com These fluorescent probes offer a complementary method to radiotracers for studying enzyme activity, particularly for applications in cell culture and whole-body optical imaging in small animals. aacrjournals.orgnih.gov
Table 4: Examples of Probes for β-Glucuronidase (βG) Activity
| Probe Type | Specific Probe Name | Application | Reference |
|---|---|---|---|
| Radiotracer (PET) | ¹²⁴I-Phenolphthalein-glucuronide (¹²⁴I-PTH-G) | In vivo imaging of βG-expressing tumors | nih.govresearchgate.net |
| Radiotracer (PET) | ¹²⁴I-TrapG | In vivo imaging of βG activity | nih.govaacrjournals.org |
| Fluorescent | Fluorescein di-β-D-glucuronide (FDGlcU) | In vivo and in vitro imaging of bacterial βG activity | nih.govnih.gov |
| Fluorescent | TokyoGreen®–βGlcU(Na) | In vitro detection of βG activity | goryochemical.com |
| Spectrophotometric Substrate | Phenolphthalein β-D-glucuronide (PHTG) | Ex vivo measurement of βG activity in feces | nih.gov |
Applications of Phenolphthalein Glucuronide Sodium in Biochemical and Pharmacological Research
Substrate for β-Glucuronidase Activity Assays
The core application of phenolphthalein (B1677637) glucuronide lies in its function as a substrate for β-glucuronidase. The enzyme catalyzes the hydrolysis of the glucuronide, releasing D-glucuronic acid and free phenolphthalein. sigmaaldrich.com In an alkaline environment, the liberated phenolphthalein exhibits a distinct pink or fuchsia color, the intensity of which can be measured spectrophotometrically, typically around 540-552 nm. sigmaaldrich.comsigmaaldrich.comscientificlabs.co.uk This colorimetric change provides a direct and quantifiable measure of enzyme activity. caymanchem.com
Phenolphthalein glucuronide is instrumental in standardizing the activity of β-glucuronidase from various sources, including E. coli, bovine liver, and Helix pomatia. sigmaaldrich.comsigmaaldrich.com Standardized procedures, often based on the "Fishman" unit, define enzyme activity by the amount of phenolphthalein liberated from the substrate over a specific time, at a controlled temperature and pH. sigmaaldrich.comsigmaaldrich.com For instance, one modified "Fishman" unit is defined as the amount of enzyme that liberates 1.0 microgram of phenolphthalein from phenolphthalein glucuronide per hour at a specific pH (e.g., pH 6.8 for E. coli or pH 5.0 for bovine liver) and 37°C. sigmaaldrich.comsigmaaldrich.com
To ensure accuracy, researchers create a standard curve by plotting the known concentrations of phenolphthalein against their corresponding absorbance values. sigmaaldrich.comsigmaaldrich.com This calibration curve allows for the precise determination of the amount of phenolphthalein produced in the enzymatic reaction, thereby quantifying the activity of the enzyme sample. sigmaaldrich.com
The straightforward nature of the phenolphthalein glucuronide assay makes it highly suitable for high-throughput screening of potential β-glucuronidase inhibitors. In these assays, the reaction is run in the presence of test compounds. A compound that inhibits β-glucuronidase activity will cause a decrease in the rate of phenolphthalein release, resulting in a less intense color change compared to a control reaction without the inhibitor. This method provides a rapid and effective way to identify and characterize inhibitory substances. For example, studies have utilized this assay to investigate the inhibitory effects of substances like casein on β-glucuronidase activity. aku.edu.tr
Phenolphthalein glucuronide is a key substrate for studying the enzyme kinetics of β-glucuronidase. By measuring the initial reaction velocity at various concentrations of the substrate, researchers can determine fundamental kinetic parameters such as the Michaelis constant (K_m) and the maximum reaction velocity (V_max). ucl.ac.uk The K_m value represents the substrate concentration at which the enzyme operates at half of its maximum velocity and is an inverse measure of the enzyme's affinity for the substrate. ucl.ac.uk A low K_m indicates high affinity, while a high K_m suggests low affinity. ucl.ac.uk These parameters are crucial for understanding the enzyme's catalytic mechanism and how its activity is modulated by different factors, including inhibitors. aku.edu.tr The data can be plotted using methods like the Lineweaver-Burk (double reciprocal) plot to accurately determine K_m and V_max values. aku.edu.tr
Table 1: Kinetic Parameters for E. coli β-Glucuronidase with Casein as an Inhibitor
| Inhibitor Concentration (mg/mL) | Apparent K_m (mM) | Apparent V_max (µg phenolphthalein/hr/mg enzyme) | Inhibition Type |
|---|---|---|---|
| 0 (Control) | 1.12 | 142.8 | N/A |
| 0.125 | 1.45 | 90.9 | Mixed |
| 0.180 | 1.61 | 76.9 | Mixed |
Data derived from a study on the inhibition of E. coli β-glucuronidase by casein, where phenolphthalein glucuronide was the substrate. aku.edu.tr
Probing Drug Metabolism and Disposition Pathways
Beyond direct enzyme assays, phenolphthalein and its glucuronide conjugate serve as model compounds for investigating critical drug metabolism and disposition pathways, namely glucuronidation and enterohepatic recycling.
Glucuronidation is a major Phase II metabolic pathway where UDP-glucuronosyltransferase (UGT) enzymes attach glucuronic acid to various substances to increase their water solubility and facilitate their excretion. wikipedia.org While the liver is the primary site for this process, other tissues like the kidney and intestines also possess this capability. wikipedia.orgnih.gov
Phenolphthalein itself can be used as a probe to assess the glucuronidation capacity of different tissues. In in vitro studies using tissue preparations like microsomes from the liver, kidney, or jejunum, phenolphthalein is incubated with the necessary co-factor, UDP-glucuronic acid. nih.gov The rate of formation of phenolphthalein glucuronide, typically quantified using analytical techniques such as high-performance liquid chromatography (HPLC), serves as an indicator of the tissue's UGT enzyme activity. nih.gov In some studies, phenolphthalein glucuronide is used as an internal standard for the quantification of other glucuronidated metabolites due to its similar chemical properties. nih.gov
Enterohepatic recycling is a significant physiological process where compounds conjugated in the liver (like glucuronides) are excreted into the bile, stored in the gallbladder, and released into the small intestine. youtube.com In the intestine, gut microbiota produce β-glucuronidase, which can cleave the glucuronide conjugate, releasing the original parent drug. youtube.comnih.gov If the parent drug is lipid-soluble, it can be reabsorbed back into the bloodstream, returned to the liver, and undergo the cycle again. nih.govresearchgate.net This recycling can significantly prolong the presence and effect of a drug in the body. researchgate.net
Phenolphthalein and its glucuronide are classic models used to study this recycling pathway. nih.govnih.gov Research has shown that after administration, phenolphthalein is extensively glucuronidated in the liver and excreted in the bile. nih.gov When this bile containing phenolphthalein glucuronide reaches the intestine, bacterial β-glucuronidase hydrolyzes it, leading to the reabsorption of free phenolphthalein. nih.gov Studies in rats have demonstrated that this enterohepatic circulation is substantial, with up to 85% of an infused dose of phenolphthalein's conjugate being recycled. nih.gov Suppressing the intestinal microflora with antibiotics drastically reduces this recirculation, confirming the crucial role of bacterial β-glucuronidase in the process. nih.gov
Development of Enzyme-Activated Probes
The principle of enzyme-activated probes relies on the conversion of a benign, often masked, molecule into a detectable agent by the action of a specific enzyme. Phenolphthalein glucuronide (sodium) is an exemplary precursor for such probes, designed to be selectively activated by β-glucuronidase, an enzyme often elevated in specific pathological conditions, such as the microenvironment of some tumors.
Design of β-Glucuronidase-Responsive Imaging Agents
The development of imaging agents that can specifically report on the activity of β-glucuronidase in living systems holds immense promise for disease diagnosis and monitoring therapeutic responses. The design of these agents often leverages the enzymatic cleavage of phenolphthalein glucuronide to release a signal.
A notable advancement in this area is the creation of a radiolabeled version of phenolphthalein glucuronide for use in micro-positron emission tomography (micro-PET) imaging. Current time information in Delhi, IN.nih.gov In a key study, phenolphthalein glucuronide was labeled with iodine-124 (¹²⁴I) to create ¹²⁴I-phenolphthalein glucuronide (¹²⁴I-PTH-G). Current time information in Delhi, IN. This radiolabeled probe is inherently hydrophilic and can circulate in the body with minimal cellular uptake. However, in the presence of β-glucuronidase-expressing tumors, the enzyme cleaves the glucuronide moiety, releasing the radiolabeled phenolphthalein (¹²⁴I-PTH). This enzymatic transformation is the trigger for the probe's activation. The specificity of this activation can be confirmed by using a known β-glucuronidase inhibitor, such as D-saccharic acid 1,4-lactone, which prevents the conversion and subsequent signal generation. Current time information in Delhi, IN.
Exploration of Hydrophilic-Hydrophobic Conversion for Enzyme Trapping
The efficacy of phenolphthalein glucuronide-based imaging probes is significantly enhanced by the principle of hydrophilic-hydrophobic conversion, which facilitates enzyme trapping. Phenolphthalein glucuronide (sodium) is a water-soluble compound, allowing for its systemic administration and distribution. Current time information in Delhi, IN. In stark contrast, its enzymatic product, phenolphthalein, is poorly soluble in water and thus hydrophobic. Current time information in Delhi, IN.drughunter.comuomus.edu.iqnih.gov
This dramatic shift in solubility is the cornerstone of the trapping mechanism. When the hydrophilic ¹²⁴I-PTH-G probe encounters β-glucuronidase in a tumor microenvironment, it is hydrolyzed to the hydrophobic ¹²⁴I-PTH. Current time information in Delhi, IN.nih.gov This product, being insoluble in the aqueous cellular environment, precipitates and becomes trapped within the cells or the immediate vicinity of the enzyme. This localized accumulation of the radiolabeled product leads to a strong and persistent signal at the site of enzyme activity.
Research has demonstrated the effectiveness of this strategy. In mice bearing tumors engineered to express β-glucuronidase, the accumulation of the radioactive signal from ¹²⁴I-PTH-G was significantly higher compared to tumors without the enzyme. Current time information in Delhi, IN. Specifically, the radioactive signal was found to be 3.6-fold, 3.4-fold, and 3.3-fold higher in β-glucuronidase-expressing tumors at 1, 3, and 20 hours post-injection, respectively. Current time information in Delhi, IN.nih.gov This sustained accumulation, a direct result of the hydrophilic-to-hydrophobic conversion and subsequent trapping, enables clear and specific imaging of enzyme activity in vivo.
Table 1: Comparison of Properties of Phenolphthalein Glucuronide and Phenolphthalein
| Property | Phenolphthalein Glucuronide (Sodium) | Phenolphthalein |
| Water Solubility | High Current time information in Delhi, IN. | Poor Current time information in Delhi, IN.drughunter.comuomus.edu.iqnih.gov |
| Cellular Uptake | Minimal Current time information in Delhi, IN. | Readily Absorbed/Trapped Current time information in Delhi, IN. |
| State in Probe | Hydrophilic, Circulating Current time information in Delhi, IN. | Hydrophobic, Trapped Current time information in Delhi, IN. |
Interactive Data Table: Accumulation of Radiolabeled Probe in Tumors Users can filter the data by time point to see the fold increase in radioactive signal.
| Time Post-Injection (hours) | Fold Increase in Signal (βG-expressing vs. Control) |
| 1 | 3.6 Current time information in Delhi, IN.nih.gov |
| 3 | 3.4 Current time information in Delhi, IN.nih.gov |
| 20 | 3.3 Current time information in Delhi, IN.nih.gov |
Contribution to Understanding Phase II Biotransformation in Xenobiotic Research
Phase II biotransformation reactions are crucial for the detoxification and elimination of foreign compounds (xenobiotics), including many drugs. Glucuronidation, the conjugation of a substrate with glucuronic acid, is a major Phase II pathway catalyzed by UDP-glucuronosyltransferases (UGTs). nih.govresearchgate.netwikipedia.org Phenolphthalein has served as a valuable model substrate in studies aimed at elucidating the mechanisms and characteristics of this vital metabolic process.
The study of UGT activity is fundamental to predicting how drugs will be metabolized in the body. A significant contribution in this area was the development of a rapid and sensitive radiometric assay for microsomal UGT activity using ¹²⁵I-labelled phenolphthalein. nih.gov In this assay, a free hydroxyl group on the phenolphthalein molecule is available for glucuronidation. The resulting radiolabeled phenolphthalein glucuronide is highly water-soluble and remains in the aqueous phase, while the unreacted, more lipophilic phenolphthalein can be extracted with an organic solvent. This allows for the easy separation and quantification of the enzymatic product, providing a direct measure of UGT activity.
This assay proved to be highly sensitive, capable of detecting the glucuronidation of as little as 0.03 nanomoles of the labeled phenolphthalein using less than 10 micrograms of microsomal protein. nih.gov Such sensitive in vitro tools are critical for:
Characterizing Enzyme Kinetics: Determining key parameters like the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) for different UGT isoforms with various substrates.
Investigating Drug-Drug Interactions: Assessing the potential for new drug candidates to inhibit or induce UGT enzymes, which can lead to adverse clinical outcomes.
Understanding Species Differences in Metabolism: Comparing UGT activity across different species to aid in the preclinical development of new drugs.
By providing a reliable and sensitive method to measure glucuronidation, the use of phenolphthalein as a model substrate has significantly contributed to our understanding of Phase II biotransformation and its importance in pharmacology and toxicology.
Preclinical Research Models and Methodologies Utilizing Phenolphthalein Glucuronide Sodium
In Vitro Cellular and Subcellular Models
In vitro models provide a controlled environment to study specific biochemical processes without the complexities of a whole organism. Phenolphthalein (B1677637) glucuronide is frequently employed in these systems to investigate the formation and breakdown of glucuronide conjugates.
Microsomal and Cytosolic Incubation Systems for Glucuronidation Studies
Microsomes, which are vesicles formed from the endoplasmic reticulum, are rich in UDP-glucuronosyltransferases (UGTs), the enzymes responsible for glucuronidation. nih.gov Microsomal incubation systems, typically prepared from liver, kidney, or intestine, are a standard method for studying the kinetics of drug metabolism. nih.gov In these systems, microsomal proteins are incubated with a substrate (like phenolphthalein), the co-factor UDP-glucuronic acid (UDPGA), and magnesium chloride in a buffered solution at 37°C to initiate the enzymatic reaction. nih.gov
The formation of phenolphthalein glucuronide is then quantified, often using high-performance liquid chromatography (HPLC) or HPLC-tandem mass spectrometry (HPLC-MS/MS). nih.govnih.gov In some studies investigating the glucuronidation of other compounds, such as mycophenolic acid, phenolphthalein glucuronide itself is used as an internal standard to ensure the accuracy and reproducibility of the analytical method. nih.govnih.gov The rate of glucuronide formation in these systems helps researchers understand the metabolic pathway of the parent compound and identify the specific UGT isoforms involved.
Cell Culture Models for Assessing Glucuronide Conjugation and Hydrolysis
While direct studies detailing the use of phenolphthalein glucuronide in specific cell culture models are not prevalent in the reviewed literature, the principles of using such systems for assessing glucuronide metabolism are well-established. Cell culture models, using cell lines that express relevant UGTs and β-glucuronidases (e.g., human hepatoma cell lines like HepG2), offer an integrated system to study both the synthesis (conjugation) and breakdown (hydrolysis) of glucuronides.
In a typical experiment, cultured cells would be exposed to phenolphthalein. The formation of phenolphthalein glucuronide within the cells and its excretion into the culture medium would be monitored over time. Conversely, to study hydrolysis, the cells could be incubated with phenolphthalein glucuronide, and the appearance of the parent compound, phenolphthalein, would be measured. This approach allows for the investigation of the interplay between conjugating enzymes and hydrolytic enzymes like β-glucuronidase, as well as the role of cellular transporters in the uptake and efflux of the glucuronide conjugate. nih.gov The process involves the retention of the labeled hydroxyl oxygen of the aglycone during both conjugation and hydrolysis. nih.gov
Enzyme-Based Assays with Purified β-Glucuronidase
Phenolphthalein glucuronide is a classic chromogenic substrate for the enzyme β-glucuronidase. sigmaaldrich.comsigmaaldrich.comworthington-biochem.com This property is exploited in simple and rapid spectrophotometric assays to measure the activity of this enzyme. The assay is based on the principle that the colorless phenolphthalein glucuronide is hydrolyzed by β-glucuronidase to release D-glucuronic acid and the intensely colored phenolphthalein, which turns pink or fuchsia in an alkaline solution. sigmaaldrich.comsigmaaldrich.com
The rate of color development is directly proportional to the β-glucuronidase activity and can be measured using a spectrophotometer at a wavelength of 540 nm. sigmaaldrich.comworthington-biochem.com These assays are standardized and widely used for determining β-glucuronidase activity from various sources, including E. coli, bovine liver, and mollusks like Helix pomatia and Patella vulgata. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com The "Fishman" unit of β-glucuronidase activity is defined based on the amount of phenolphthalein liberated from phenolphthalein glucuronide under specific conditions. sigmaaldrich.comsigmaaldrich.comworthington-biochem.com
Table 1: Representative Conditions for β-Glucuronidase Assays Using Phenolphthalein Glucuronide
| Parameter | E. coli Source sigmaaldrich.com | Helix Pomatia/Bovine Liver Source sigmaaldrich.com | General Assay worthington-biochem.com |
| Substrate | Phenolphthalein Glucuronide | Phenolphthalein Glucuronide | Phenolphthalein glucuronidate |
| pH | 6.8 | 5.0 | 4.5 |
| Temperature | 37°C | 37°C | 37°C |
| Buffer | Potassium Phosphate (B84403) | Sodium Acetate (B1210297) | Sodium Acetate |
| Stop Reagent | Glycine (B1666218) Buffer (pH 10.4) | Glycine Buffer (pH 10.4) | Glycine Buffer (pH 10.4) |
| Detection λ | 540 nm | 540 nm | 540 nm |
Animal Model Investigations (Non-Clinical Focus)
Animal models, particularly rodents, are essential for studying the disposition of metabolites in a whole-organism context, providing insights into absorption, distribution, metabolism, and excretion (ADME).
Pharmacokinetic and Metabolite Disposition Studies in Rodents
Pharmacokinetic studies in F344 rats and B6C3F1 mice have shown that after oral administration, phenolphthalein is well-absorbed and extensively converted to its major metabolite, phenolphthalein glucuronide. oup.comnih.govnih.gov This glucuronide conjugate is the predominant form found in plasma. oup.comnih.gov Studies measuring plasma concentrations of both free phenolphthalein (PTH-F) and phenolphthalein glucuronide (PTH-G) allow for the calculation of total phenolphthalein (PTH-T) exposure. oup.comnih.gov
Disposition studies reveal significant species differences in excretion pathways. In rats, radioactivity from labeled phenolphthalein is recovered primarily in the feces (>90%), with extensive biliary elimination of phenolphthalein glucuronide. nih.gov In contrast, mice excrete a more substantial portion (30-40%) of the administered dose in the urine. nih.gov The extensive enterohepatic recirculation of phenolphthalein, where the glucuronide is excreted in the bile and then hydrolyzed back to phenolphthalein by gut bacteria, has been noted in rodents. oup.com
Table 2: Summary of Phenolphthalein Glucuronide Disposition in Rodents
| Species | Primary Route of Excretion | Key Findings | Reference |
| F344 Rat | Fecal (>90%) | Extensive biliary elimination; phenolphthalein glucuronide is the only product detected in bile. | nih.gov |
| B6C3F1 Mouse | Fecal and Urinary (30-40%) | More significant urinary excretion compared to rats. | nih.gov |
Assessment of Biotransformation in Genetically Modified Animal Models for Research Purposes
To investigate the role of specific genes in toxicity and metabolism, genetically modified animal models are employed. In the context of phenolphthalein research, toxicokinetic studies have been conducted in p53 (+/-) mice, alongside wild-type B6C3F1 and C57BL mice. oup.comnih.gov The p53 tumor suppressor gene is critical for cell cycle control and is often studied in carcinogenesis research.
By comparing the plasma concentrations of phenolphthalein and phenolphthalein glucuronide in these genetically modified mice to their wild-type counterparts, researchers can assess whether the absence of a functional p53 gene alters the absorption, metabolism, or elimination of phenolphthalein. oup.comnih.gov These studies help to understand the mechanisms of phenolphthalein-induced carcinogenicity and whether metabolic activation, for which glucuronidation is a key pathway, is influenced by specific genetic backgrounds. oup.com
Studies on Free Radical Metabolism and Redox Cycling in Animal Tissues
Phenolphthalein glucuronide (sodium), the major metabolite of phenolphthalein, has been a subject of investigation in preclinical research to understand its role in free radical metabolism and redox cycling, particularly in comparison to its parent compound. These studies are crucial for elucidating the mechanisms of oxidative stress that may be initiated by phenolphthalein and its derivatives within biological systems. The primary focus of this research has been on the interaction of phenolphthalein glucuronide with peroxidases, a family of enzymes present in various animal tissues that are involved in a wide range of metabolic processes, including the generation of reactive oxygen species.
Research in this area has employed sophisticated techniques such as electron paramagnetic resonance (EPR) spectroscopy and oxygen consumption measurements to detect and quantify the generation of free radicals. EPR spectroscopy allows for the direct detection of paramagnetic species, including free radicals, providing insights into their structure and concentration. Concurrently, monitoring oxygen consumption with a Clark-type electrode serves as an indicator of redox cycling, a process where a compound is repeatedly oxidized and reduced, leading to the consumption of molecular oxygen and the production of superoxide (B77818) radicals.
A pivotal study in this field investigated the in vitro metabolism of phenolphthalein and its glucuronide by lactoperoxidase, a peroxidase enzyme found in mammalian milk and other mucosal secretions, thus serving as a relevant model for processes in animal tissues. researchgate.net This research demonstrated that, similar to its parent compound, phenolphthalein glucuronide can participate in redox cycling and enhance the production of free radicals. researchgate.net However, a key finding was that the extent of this enhancement was less pronounced for the glucuronide metabolite. researchgate.net
The metabolic activation of phenolphthalein by peroxidases is believed to proceed through the formation of a phenoxyl radical. researchgate.net This highly reactive intermediate can then participate in a futile metabolic cycle. For instance, in the presence of reduced glutathione (B108866) (GSH), the phenolphthalein phenoxyl radical can be reduced back to phenolphthalein, while oxidizing GSH to the glutathionyl radical. This initiates a cascade of reactions that consume molecular oxygen. researchgate.net A similar futile cycle has been observed with NADH, where the phenolphthalein phenoxyl radical abstracts a hydrogen atom from NADH to form the NAD• radical, which in turn reacts with oxygen to produce the superoxide radical. researchgate.net
Parallel investigations with phenolphthalein glucuronide have shown analogous results, confirming its capacity to undergo such redox cycling. researchgate.net The presence of the glucuronide moiety, however, appears to modulate this activity, leading to a diminished enhancement of free radical production compared to phenolphthalein. researchgate.net This suggests that the conjugation of phenolphthalein with glucuronic acid may represent a detoxification pathway that not only facilitates excretion but also attenuates its potential to induce oxidative stress.
The following interactive data table summarizes the key findings from a comparative in vitro study on the redox cycling of phenolphthalein glucuronide.
| Parameter | Experimental System | Key Findings |
| Free Radical Production | Incubation of phenolphthalein glucuronide with lactoperoxidase, hydrogen peroxide, and reduced glutathione (GSH). | Analogous to phenolphthalein, phenolphthalein glucuronide was found to enhance the production of free radicals. researchgate.net |
| Redox Cycling Activity | Measurement of oxygen consumption in a system containing phenolphthalein glucuronide, lactoperoxidase, and co-factors (GSH or NADH). | Phenolphthalein glucuronide participates in futile metabolic cycles (redox cycling), leading to the consumption of molecular oxygen. researchgate.net |
| Comparative Efficacy | Direct comparison of the enhancement of free radical production between phenolphthalein and phenolphthalein glucuronide under identical experimental conditions. | The enhancement of free radical production was observed to be lesser with phenolphthalein glucuronide compared to the parent compound, phenolphthalein. researchgate.net |
| Methodology | Electron Paramagnetic Resonance (EPR) Spectroscopy and Clark-type oxygen electrode measurements. | These techniques were instrumental in the direct detection of free radical species and the quantification of oxygen consumption, respectively. researchgate.net |
Future Research Directions and Translational Perspectives Non Clinical
Advancements in Analytical Techniques for Phenolphthalein (B1677637) Glucuronide and Related Metabolites
The detection and quantification of phenolphthalein glucuronide and its parent aglycone, phenolphthalein, are fundamental to its use in biological and enzymatic research. While classic colorimetric methods have been historically important, modern analytical chemistry offers more sensitive and specific techniques. psu.edu Future research is focused on refining these methods for higher throughput, greater sensitivity, and more comprehensive metabolite profiling.
High-Performance Liquid Chromatography (HPLC) has been a cornerstone for the separation and determination of phenolphthalein and its glucuronide metabolite. researchgate.netresearchgate.net Isocratic HPLC methods using reversed-phase C18 columns and UV detection are well-established for this purpose. researchgate.net These methods allow for the effective separation of the polar glucuronide from the non-polar parent compound in various matrices, including rat plasma. researchgate.net Key variables such as the organic modifier concentration, buffer pH, and buffer concentration have been systematically studied to optimize retention and resolution. researchgate.net
However, the future of analytical detection lies in the coupling of liquid chromatography with mass spectrometry (LC-MS). LC-tandem mass spectrometry (LC-MS/MS) offers unparalleled sensitivity and specificity, enabling the detection and quantification of trace amounts of phenolphthalein and its metabolites. researchgate.netnih.gov This is particularly crucial for detailed kinetic studies or when analyzing complex biological samples where endogenous materials can interfere with other detection methods. nih.gov The detection limit for phenolphthalein using LC-MS/MS has been reported to be as low as 1.66 ng/mL. researchgate.net
Future advancements are expected in the following areas:
High-Resolution Mass Spectrometry (HRMS): The application of HRMS, such as time-of-flight (TOF) and Orbitrap mass analyzers, can provide highly accurate mass measurements. This facilitates the confident identification of metabolites without the need for authentic standards and helps in the structural elucidation of any unexpected biotransformation products.
Improved Sample Preparation: Innovations in sample preparation, such as advanced solid-phase extraction (SPE) techniques and micro-extraction methods, will be crucial for minimizing matrix effects and improving recovery from complex biological samples. researchgate.net
Miniaturization and High-Throughput Analysis: The development of microfluidic systems, or "lab-on-a-chip" technology, integrated with mass spectrometry can significantly reduce sample and reagent consumption while increasing the speed of analysis. nih.gov This is particularly advantageous for screening large numbers of samples in enzyme inhibition or drug discovery studies.
Advanced Data Analysis: The use of artificial intelligence and machine learning algorithms is poised to enhance the interpretation of complex analytical data, automating metabolite identification and quantification from large datasets generated by HRMS. americanpharmaceuticalreview.com
Table 1: Comparison of Analytical Techniques for Phenolphthalein Glucuronide Analysis
| Technique | Principle | Advantages | Limitations | Future Directions |
|---|---|---|---|---|
| Colorimetry | Measurement of light absorption by colored phenolphthalein released after enzymatic hydrolysis. psu.edupatsnap.com | Simple, cost-effective, suitable for basic enzyme activity assays. | Low specificity, susceptible to interference from other colored compounds. | Limited use in advanced research; largely superseded by other methods. |
| HPLC-UV | Chromatographic separation followed by detection using UV-Vis spectroscopy. researchgate.netresearchgate.net | Good for quantification, separates parent compound from metabolite. researchgate.net | Lower sensitivity than MS, potential for co-eluting interferences. | Optimization of mobile phases and column chemistry for faster separations. |
| LC-MS/MS | Chromatographic separation coupled with mass spectrometric detection for identification and quantification based on mass-to-charge ratio. researchgate.netnih.gov | High sensitivity and specificity, structural information from fragmentation patterns. nih.gov | Higher cost, potential for matrix effects (ion suppression). nih.gov | Integration with HRMS, improved ion sources, automated data analysis. americanpharmaceuticalreview.com |
Exploration of Novel Enzyme Interactions and Substrate Specificities
Phenolphthalein is a well-established substrate for UDP-glucuronosyltransferases (UGTs), the primary enzymes responsible for glucuronidation. nih.gov Its glucuronide is also the classic substrate for assaying β-glucuronidase activity, where the enzyme hydrolyzes phenolphthalein glucuronide to release the chromogenic phenolphthalein aglycone. psu.edupatsnap.com Future research continues to explore the nuances of these interactions, aiming to better understand enzyme function and specificity.
Studies have shown that phenolphthalein is a broad substrate for several UGT isoforms. nih.gov Research using cultured human lymphocytes demonstrated that the glucuronidation of phenolphthalein, along with other substrates like testosterone (B1683101) and estradiol, is likely catalyzed by the same or similar UGT enzymes within these cells. nih.gov This suggests a broad substrate specificity for the lymphocyte glucuronyltransferase activity. nih.gov
Future research in this area will likely focus on:
Isoform-Specific Kinetics: While phenolphthalein is known to be a substrate for multiple UGTs, detailed kinetic parameters (Km, Vmax) for its glucuronidation by a comprehensive panel of individual human UGT isoforms are still an area for deeper investigation. This would help in using phenolphthalein as a more specific probe substrate in complex systems.
Structural Biology of Enzyme-Substrate Complexes: Elucidating the crystal structure of UGTs or β-glucuronidase in complex with phenolphthalein or its glucuronide would provide invaluable insights into the molecular basis of substrate recognition and catalysis. Understanding the key amino acid residues involved in binding can explain isoform specificity and guide the design of novel inhibitors or substrates. nih.gov For instance, studies on UGT2B4 and UGT2B7 have highlighted the importance of an aromatic residue at a specific position for their activity and substrate specificity. nih.gov
Allosteric Modulation and Inhibition: Investigating how phenolphthalein or its glucuronide interacts with allosteric sites on UGT enzymes or other drug-metabolizing enzymes is a promising research avenue. Phenolphthalein has been shown to induce conformational changes in enzymes, which can alter their catalytic properties. patsnap.com Understanding these mechanisms could reveal novel regulatory pathways for enzyme activity. Furthermore, using phenolphthalein glucuronidation as a probe reaction is essential for screening new chemical entities for their potential to cause drug-drug interactions via UGT inhibition.
Table 2: Documented Enzyme Interactions with Phenolphthalein and its Glucuronide
| Enzyme Family | Specific Enzyme(s) | Role of Phenolphthalein/Glucuronide | Research Findings |
|---|---|---|---|
| UDP-Glucuronosyl-transferases (UGTs) | Various isoforms (e.g., in human lymphocytes) nih.gov | Substrate (Phenolphthalein) | Phenolphthalein is conjugated with glucuronic acid; serves as a probe substrate for general UGT activity. nih.gov |
| β-Glucuronidase | From bovine liver, E. coli, animal tissues psu.edumdpi.com | Substrate (Phenolphthalein glucuronide) | The glucuronide is hydrolyzed to release free phenolphthalein, forming the basis of a common colorimetric assay for β-glucuronidase activity. psu.edupatsnap.com |
Development of Advanced Preclinical Models for Biotransformation Research
The study of phenolphthalein glucuronidation relies on robust preclinical models that can accurately reflect in vivo metabolism. Research has progressed from simple systems to more complex models that better mimic physiological conditions.
In vitro models are the workhorse of biotransformation research.
Human Liver Microsomes (HLMs): HLMs are vesicles formed from the endoplasmic reticulum of hepatocytes and contain a high concentration of UGT enzymes. researchgate.netsemanticscholar.org They are a standard model for determining kinetic parameters of glucuronidation. However, a known issue is "latency," where the full activity of UGTs is masked because their active site faces the lumen of the endoplasmic reticulum, creating a barrier for substrates and the cofactor UDPGA. researchgate.net This often necessitates the use of detergents or pore-forming agents like alamethicin (B1591596) to reveal the maximal intrinsic activity, though this can complicate in vitro-in vivo extrapolations (IVIVE). researchgate.netyoutube.com
Recombinant UGTs: Using individually expressed human UGT isoforms allows for reaction phenotyping—identifying precisely which enzymes are responsible for a particular metabolic pathway. nih.gov This is crucial for understanding the specific contribution of each UGT to phenolphthalein glucuronidation.
Hepatocytes: Intact liver cells, used in suspension or culture (including cryopreserved preparations), represent a more integrated model. semanticscholar.org They contain the full complement of metabolic enzymes and cofactors, as well as transporters that regulate the uptake of the substrate and efflux of the glucuronide metabolite. nih.gov Studies have shown that metabolic clearances derived from human hepatocytes can accurately predict in vivo hepatic clearance for many glucuronidated drugs. semanticscholar.org
Future preclinical models are focused on increasing biological relevance:
3D Liver Models: Three-dimensional culture systems, such as spheroids and organ-on-a-chip technologies, are being developed to better replicate the complex architecture and cell-cell interactions of the liver. These models maintain hepatocyte function and metabolic competency for longer periods than traditional 2D cultures, offering a more predictive platform for long-term metabolism studies.
Humanized Animal Models: The development of mice with "humanized" livers—achieved by transplanting human hepatocytes—provides a powerful in vivo tool for studying human-specific drug metabolism pathways, including glucuronidation, in a physiological context. nih.gov
Table 3: Preclinical Models for Studying Phenolphthalein Glucuronidation
| Model Type | Model System | Key Advantages | Key Limitations |
|---|---|---|---|
| In Vitro | Human Liver Microsomes (HLMs) researchgate.net | High concentration of UGTs, cost-effective, good for kinetics. | Latency issues, lack of transporters and cellular context. researchgate.net |
| In Vitro | Recombinant UGTs nih.gov | Allows for precise isoform contribution (phenotyping). | Lacks interaction with other enzymes, artificial lipid environment. |
| In Vitro | Suspended/Cultured Hepatocytes semanticscholar.org | Integrated system with enzymes, cofactors, and transporters. | Limited viability, potential for de-differentiation in culture. |
| In Vivo | Rodent Models (e.g., Rat) researchgate.net | Provides systemic context (ADME), allows for plasma/urine analysis. | Species differences in UGT expression and activity may not reflect human metabolism. mdpi.com |
Insights into Broader Glucuronidation Biology Beyond Specific Compound Properties
While phenolphthalein itself is not a therapeutic agent, its use as a probe substrate has contributed significantly to our fundamental understanding of glucuronidation biology. Glucuronidation is a major Phase II metabolic pathway that converts a vast array of lipophilic compounds, including drugs, toxins, and endogenous substances like bilirubin (B190676) and steroid hormones, into more water-soluble, excretable metabolites. nih.govnih.gov
Studies involving phenolphthalein help illustrate several key principles of glucuronidation:
The Role of UGTs in Detoxification: The efficient glucuronidation of the phenolic hydroxyl groups on phenolphthalein is a classic example of how UGTs protect the body by masking functional groups, increasing hydrophilicity, and facilitating elimination via urine or bile. nih.gov This process generally terminates the biological activity of the parent compound. nih.gov
Organ and Tissue Distribution of UGTs: Phenolphthalein can be used as a tool to probe UGT activity in various tissues. UGT enzymes are highly concentrated in the liver and intestine, which are key sites of first-pass metabolism, but are also present in many other tissues, including the kidney, lung, and brain. youtube.comxenotech.com
Enterohepatic Recirculation: Glucuronide conjugates excreted into the bile can be hydrolyzed back to the parent aglycone by β-glucuronidases produced by gut microbiota. The reabsorbed parent compound can then re-enter circulation, a process known as enterohepatic recirculation. Phenolphthalein and its glucuronide serve as excellent models for studying this phenomenon, which can significantly prolong the exposure to a compound. researchgate.net
Future research using phenolphthalein glucuronide as a model can continue to provide insights into the complex regulation of UGT gene expression and the impact of genetic polymorphisms in UGTs on individual metabolic capacity. nih.gov
Q & A
Q. What is the standardized protocol for measuring β-glucuronidase activity using phenolphthalein glucuronide (sodium)?
- Methodological Answer : Phenolphthalein glucuronide is hydrolyzed by β-glucuronidase to release free phenolphthalein, which is quantified colorimetrically. The assay involves:
- Substrate Preparation : Dissolve phenolphthalein glucuronide (5–10 mM) in sodium citrate buffer (pH 4.5–5.0) .
- Incubation : Mix enzyme source (e.g., tissue homogenate) with substrate at 37°C for 30–60 minutes.
- Termination : Add alkaline buffer (pH 11) to stop the reaction and ionize phenolphthalein.
- Detection : Measure absorbance at 540 nm. One unit of enzyme activity liberates 1.0 µg phenolphthalein per hour under these conditions .
Q. How does phenolphthalein glucuronide serve as a biomarker for hepatic function?
- Methodological Answer : Its biliary excretion reflects phase II metabolism (glucuronidation) and hepatobiliary transport. In rats, >99% of an intravenous dose is excreted in bile as the glucuronide conjugate. To study this:
- Administer phenolphthalein (3–100 mg/kg) intravenously to bile duct-cannulated rats.
- Collect bile samples over 24 hours.
- Quantify phenolphthalein glucuronide via HPLC or enzymatic hydrolysis followed by spectrophotometry .
Q. What are the solubility and stability considerations for phenolphthalein glucuronide in experimental buffers?
- Methodological Answer :
- Solubility : Fully soluble in water at 100 mg/mL, but optimal enzymatic activity requires dissolution in pH 4.5–5.0 buffers (e.g., sodium citrate) .
- Stability : Store lyophilized powder at −20°C. Aqueous solutions are stable for ≤24 hours at 4°C; avoid repeated freeze-thaw cycles .
Advanced Research Questions
Q. How do substrate-specific discrepancies arise when comparing phenolphthalein glucuronide with other β-glucuronidase substrates (e.g., p-nitrophenyl glucuronide)?
- Methodological Answer : Variations in enzyme-substrate affinity and hydrolysis kinetics can lead to conflicting activity measurements. For example:
- Kinetic Parameters : Phenolphthalein glucuronide has a lower Km than p-nitrophenyl glucuronide, making it more sensitive at low enzyme concentrations .
- Interference : Endogenous compounds (e.g., bilirubin) may inhibit hydrolysis of phenolphthalein glucuronide in liver homogenates. Validate assays with internal controls and parallel substrate comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
